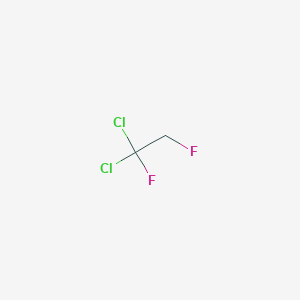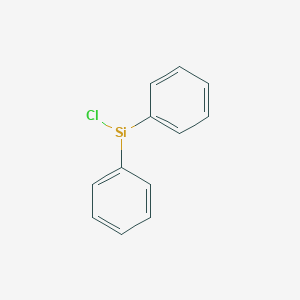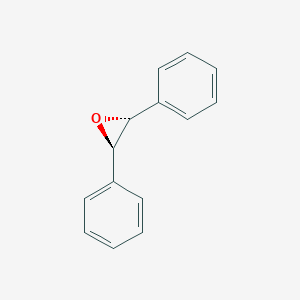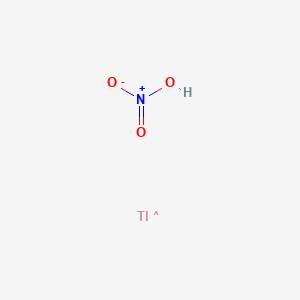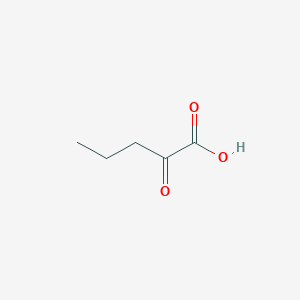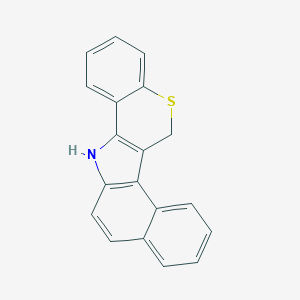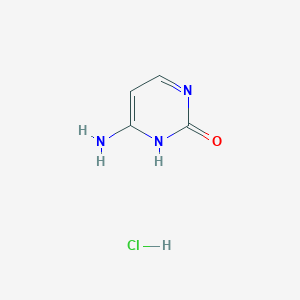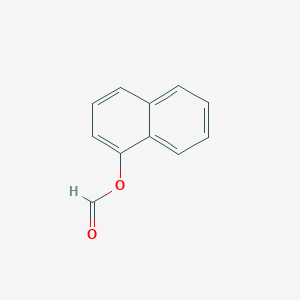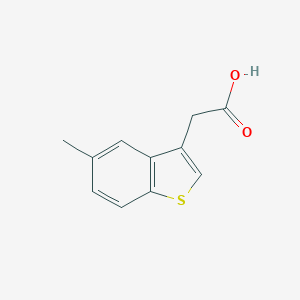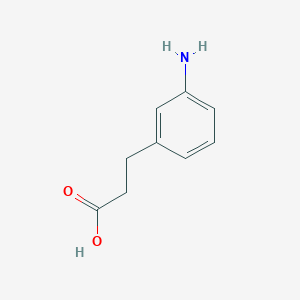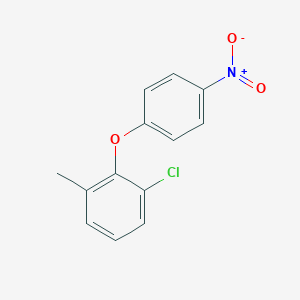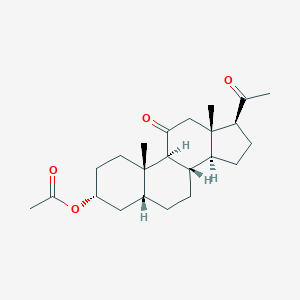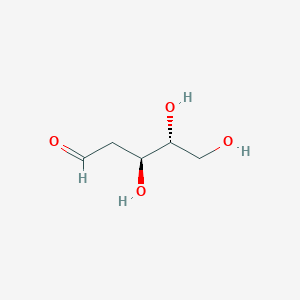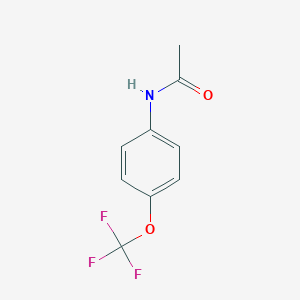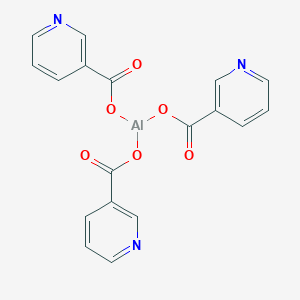
Aluminum nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum nicotinate is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a complex of aluminum and nicotinic acid, also known as vitamin B3. This compound has been studied for its potential use in treating various diseases, including Alzheimer's disease, diabetes, and cancer. In
Wirkmechanismus
The mechanism of action of aluminum nicotinate is not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the AMPK pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Aluminum nicotinate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose and lipid metabolism. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using aluminum nicotinate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its insolubility in water and organic solvents.
Zukünftige Richtungen
There are several future directions for research on aluminum nicotinate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, there is interest in exploring its potential use in cancer therapy, either alone or in combination with other drugs. Finally, there is interest in developing new synthetic methods for aluminum nicotinate that are more efficient and environmentally friendly.
Synthesemethoden
Aluminum nicotinate can be synthesized by reacting aluminum hydroxide with nicotinic acid in an aqueous solution. The reaction is typically carried out at high temperature and pressure, and the resulting compound is purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Aluminum nicotinate has been studied for its potential therapeutic properties in various diseases. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
1976-28-9 |
|---|---|
Molekularformel |
C18H12AlN3O6 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
bis(pyridine-3-carbonyloxy)alumanyl pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
NSFYKDVWNTWJOK-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |
Andere CAS-Nummern |
1976-28-9 |
Verwandte CAS-Nummern |
59-67-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



